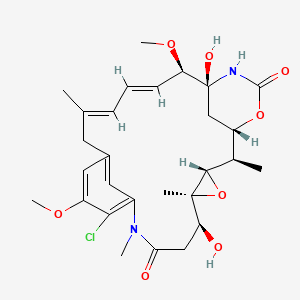
美登素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Maytansinol and its derivatives have numerous scientific research applications. In chemistry, they are used as precursors for the synthesis of maytansine derivatives. In biology and medicine, maytansinol is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy . These ADCs selectively target cancer cells, delivering the cytotoxic agent directly to the tumor, thereby minimizing systemic toxicity . Additionally, maytansinol has been studied for its potential in combination therapies with radiation .
作用机制
Target of Action
Maytansinol, also known as Ansamitocin P-0, primarily targets tubulin , a protein that forms the microtubules of the cellular cytoskeleton . Tubulin is crucial for various cellular functions, including cell division and intracellular transport .
Mode of Action
Maytansinol exhibits its action by inhibiting the polymerization of tubulin and inducing its depolymerization . This disruption of microtubule dynamics interferes with mitotic spindle formation, thus inhibiting cell division . The ester moiety at the C3 position of maytansinol plays a significant role in its biological activity and cell permeability .
Biochemical Pathways
Maytansinol affects the microtubule dynamics within the cell, disrupting the normal function of the mitotic spindle and leading to cell cycle arrest . This disruption can lead to apoptosis, or programmed cell death . The post-PKS modifications of ansamitocin biosynthesis are flexible, which brings a potential of producing maytansinol .
Pharmacokinetics
It’s known that maytansinol is used in the preparation of antibody-drug conjugates (adcs), where it serves as a potent cytotoxic agent . In ADCs, the drug is linked to a specific antibody, which allows for targeted delivery to cancer cells .
Result of Action
The primary result of Maytansinol’s action is the inhibition of cell division and the induction of apoptosis in cancer cells . This can lead to a reduction in tumor size and potentially the elimination of the cancer .
Action Environment
The action of Maytansinol can be influenced by various environmental factors. For instance, the efficacy of Maytansinol can be affected by the presence of certain proteins or other molecules in the cellular environment . Additionally, the stability of Maytansinol can be influenced by factors such as pH and temperature .
生化分析
Biochemical Properties
Maytansinol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a p53-dependent effect in Drosophila cells and human cancer cells .
Cellular Effects
Maytansinol has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Maytansinol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Maytansinol can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of Maytansinol vary with different dosages in animal models. Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Subcellular Localization
The subcellular localization of Maytansinol and its effects on activity or function are being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Maytansinol can be prepared through various synthetic routes. One method involves reacting a compound of Formula I with at least one organometallic reagent to produce the compound of Formula II . Another method involves converting bridged acetals of maytansinol to maytansinol, which minimizes processing steps and reduces solvent volumes, making the process more efficient and scalable . Industrial production methods often employ these synthetic routes to ensure high yields and purity of the compound.
化学反应分析
Maytansinol undergoes several types of chemical reactions, including acylation, oxidation, and reduction. The acylation reaction of maytansinol is particularly significant as it leads to the formation of various derivatives with novel modifications of the maytansine scaffold . Common reagents used in these reactions include organometallic reagents and acylating agents. The major products formed from these reactions are maytansine derivatives, which have shown high cytotoxicity and potential in targeted cancer therapy .
相似化合物的比较
Maytansinol is structurally similar to other maytansinoids, such as ansamitocin P-3 and ansamitocin P-4 . These compounds share the same ansamacrolide structure and exhibit similar cytotoxic properties. maytansinol is unique in its ability to form a wide range of derivatives through acylation reactions, making it a valuable precursor for the development of targeted cancer therapies . Other similar compounds include mertansine (DM1) and ravtansine (DM4), which are used in antibody-drug conjugates for cancer treatment .
属性
CAS 编号 |
57103-68-1 |
|---|---|
分子式 |
C28H37ClN2O8 |
分子量 |
565.1 g/mol |
IUPAC 名称 |
(2R,5S,16E,18E,20R,21S)-11-chloro-6,21-dihydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaene-8,23-dione |
InChI |
InChI=1S/C28H37ClN2O8/c1-15-8-7-9-22(37-6)28(35)14-20(38-26(34)30-28)16(2)25-27(3,39-25)21(32)13-23(33)31(4)18-11-17(10-15)12-19(36-5)24(18)29/h7-9,11-12,16,20-22,25,32,35H,10,13-14H2,1-6H3,(H,30,34)/b9-7+,15-8+/t16-,20?,21?,22-,25?,27+,28+/m1/s1 |
InChI 键 |
QWPXBEHQFHACTK-DTOWAFQPSA-N |
手性 SMILES |
C[C@@H]1C2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC([C@]4(C1O4)C)O)C)\C)OC)(NC(=O)O2)O |
SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)O)C)C)OC)(NC(=O)O2)O |
规范 SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)O)C)C)OC)(NC(=O)O2)O |
外观 |
Solid powder |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Maytansinol; Ansamitocin P-0; Ansamitocin P 0; Antibiotic C 15003P 0; NSC 239386; NSC-239386; NSC239386; maytansine derivative. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















